molecular formula C25H19N5O4 B14981454 methyl 3-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

methyl 3-({[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B14981454
M. Wt: 453.4 g/mol
InChI Key: VQUVIUWJESONTG-UHFFFAOYSA-N
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Description

METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE is a complex organic compound featuring a triazole ring, a benzoxazole moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of the Triazole Ring: The triazole ring is formed via a reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole intermediates with a benzoate ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE: can be compared with other triazole and benzoxazole derivatives, such as:

Uniqueness

The uniqueness of METHYL 3-[5-METHYL-1-(3-PHENYL-2,1-BENZOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-AMIDO]BENZOATE lies in its combined structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.

Properties

Molecular Formula

C25H19N5O4

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 3-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C25H19N5O4/c1-15-22(24(31)26-18-10-6-9-17(13-18)25(32)33-2)27-29-30(15)19-11-12-21-20(14-19)23(34-28-21)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,26,31)

InChI Key

VQUVIUWJESONTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(=O)OC

Origin of Product

United States

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